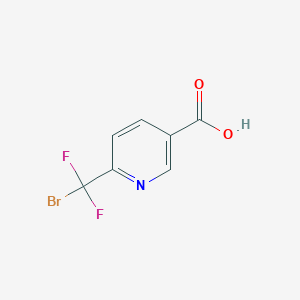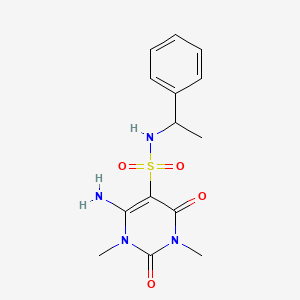![molecular formula C19H18N2O5S B2882723 Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865200-17-5](/img/structure/B2882723.png)
Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains several functional groups including a methoxy group (-OCH3), an imino group (=NH), a benzothiazole group, and an acetate group (-COOCH3). These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole group suggests a bicyclic structure with a five-membered ring fused to a six-membered ring . The other functional groups (methoxy, imino, and acetate) would be attached to this core structure at the positions indicated by the compound’s name .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the imino group could potentially engage in reactions with electrophiles . The benzothiazole group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure. For instance, the presence of the polar methoxy and acetate groups might enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been synthesized and tested against various microorganisms, including Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Kelebsiella pneumonia (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). The presence of the methoxy group on the molecule is known to enhance various biological activities, including antibacterial properties .
Antifungal and Antimycobacterial Activities
Pyrazine compounds, which share a similar structure to the compound , have shown significant antifungal and antimycobacterial activities. These properties make them potential candidates for the development of new antifungal and antimycobacterial drugs .
Antioxidation Properties
The methoxy group in the compound’s structure is associated with antioxidation capabilities. This suggests potential applications in preventing oxidative stress-related diseases or in food preservation to prevent spoilage .
Ligand for Metal Ion Complex Formation
Schiff bases, which are related to the compound being analyzed, have been used as ligands in complex formation with some metal ions. This application is crucial in the field of coordination chemistry, where such complexes are used for catalysis, magnetic materials, and more .
Antiemetic Agent Development
Related compounds have been utilized in the development of antiemetic agents, which are medications that help prevent vomiting and nausea. These agents are particularly useful in treating side effects of cancer chemotherapy .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-14-8-9-15-16(10-14)27-19(21(15)11-18(23)25-2)20-17(22)12-26-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGPNVACIVYHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)


![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
![2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2882647.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2882650.png)


![4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2882654.png)
![(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B2882655.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2882657.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2882659.png)
![4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2882663.png)